molecular formula C19H24N4O2S B2552420 5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-53-4

5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2552420
M. Wt: 372.49
InChI Key: LPGOIQVNJVIVSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol”, there are related compounds that have been synthesized. For example, a method for the synthesis of [ (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl] (2-methylpyridin-3-yl)methanone has been reported . This method involves six steps starting from D-pyroglutaminol .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study reported the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives, showing moderate to good activities against tested microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Structure and Activity Evaluation

  • Research into the structural properties of related triazole compounds, through spectroscopic methods and X-ray crystallography, confirmed their molecular structures. These studies also included DFT calculations, molecular electrostatic potential, and frontier molecular orbital analysis. Molecular docking suggested favorable interactions with proteins, indicating the potential for drug development (Wu et al., 2021).

Pharmacophore Design and Biological Evaluation

  • Another study focused on the pharmacophore-based design, synthesis, and biological evaluation of imidazo-, benzimidazo-, and indoloarylpiperazine derivatives, aimed at discovering compounds with alpha(1)-adrenoceptor blocking properties. This research contributes to understanding the structural requirements for antagonist activity toward alpha(1)-adrenoceptors (Betti et al., 2002).

Anticancer Potential and Molecular Docking

  • A study utilizing density functional theory and molecular docking explored the anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole, providing insights into the mechanism behind their anti-cancer properties. This highlights the potential of such compounds in cancer therapy (Karayel, 2021).

Synthesis and CNS Penetrability

  • The synthesis and evaluation of a PET imaging agent for CRF1 receptors demonstrated the compound's ability to penetrate the blood-brain barrier and accumulate in the brain, though without detectable specific binding. This work contributes to the development of diagnostic tools for neurological conditions (Kumar et al., 2006).

properties

IUPAC Name

5-[(3-methoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12-7-9-22(10-8-12)16(14-5-4-6-15(11-14)25-3)17-18(24)23-19(26-17)20-13(2)21-23/h4-6,11-12,16,24H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGOIQVNJVIVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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